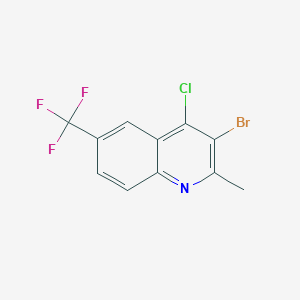
3-溴-4-氯-2-甲基-6-(三氟甲基)喹啉
描述
“3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline” is a chemical compound that belongs to the family of quinolines. It is a useful research chemical .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions. For instance, 2-trifluoromethyl aniline can be cyclized to 4-hydroxy quinoline, which can then be transformed to various quinoline derivatives . Other methods involve the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .Molecular Structure Analysis
The molecular formula of “3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline” is C11H6BrClF3N. The molecular weight is 324.52 g/mol.Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. Some involve iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Others involve the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Physical And Chemical Properties Analysis
The unique physicochemical properties of fluorine, which is part of the trifluoromethyl group in “3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline”, contribute to the biological activities of fluorine-containing compounds .科学研究应用
Agrochemicals
- Application Summary : This compound is used in the synthesis of agrochemicals due to the unique properties imparted by the trifluoromethyl group, which enhances biological activity and physical properties .
- Methods of Application : It involves vapor-phase reactions and other synthetic methods to incorporate the trifluoromethyl group into agrochemicals .
- Results Summary : The introduction of this compound has led to the development of more than 20 new agrochemicals with ISO common names, indicating its widespread adoption and effectiveness .
Pharmaceutical Industry
- Application Summary : Derivatives of this compound are used in pharmaceuticals, where the trifluoromethyl group contributes to the biological activity of drugs .
- Results Summary : Several pharmaceutical products containing this moiety have been approved for market, and many candidates are undergoing clinical trials, demonstrating its significance in drug development .
Veterinary Medicine
- Application Summary : Similar to its use in human pharmaceuticals, this compound’s derivatives are utilized in veterinary medicine for their enhanced biological activities .
- Methods of Application : It is used in the formulation of veterinary drugs, with careful attention to dosage and safety for animals .
- Results Summary : Two veterinary products containing this compound have been granted market approval, showcasing its utility in animal health .
Material Science
- Application Summary : The compound’s derivatives are explored for their potential use in functional materials due to the unique characteristics of the fluorine atom .
- Methods of Application : Advanced synthetic techniques are employed to integrate the compound into materials, optimizing their properties for specific applications .
- Results Summary : The ongoing research indicates promising avenues for the use of this compound in developing novel materials with desirable properties .
Liquid Crystals
- Application Summary : Fluorinated quinolines, including derivatives of this compound, are used as components in liquid crystals .
- Methods of Application : The compound is incorporated into liquid crystal formulations, affecting their phase behavior and electro-optical properties .
- Results Summary : The use of this compound in liquid crystals contributes to the production of displays with improved performance and energy efficiency .
Dye Industry
- Application Summary : The compound is involved in the synthesis of cyanine dyes, where its properties influence the dye’s stability and color .
- Methods of Application : Synthetic pathways are designed to include this compound in the dye structure, enhancing its application in various industries .
- Results Summary : Cyanine dyes based on this compound hold a significant share in commercial production, indicating its impact on the dye industry .
Antibacterial Agents
- Application Summary : This compound is used in the development of antibacterial agents. The fluorine atoms enhance the compound’s ability to penetrate bacterial cell walls and disrupt their function .
- Methods of Application : It is synthesized and incorporated into various antibacterial formulations, tested against a range of bacterial strains .
- Results Summary : Studies have shown that derivatives of this compound exhibit a broad spectrum of antibacterial activity, making them promising candidates for new antibiotics .
Enzyme Inhibition
- Application Summary : The compound serves as a scaffold for designing enzyme inhibitors, targeting specific enzymes involved in disease processes .
- Methods of Application : Through structure-activity relationship studies, the compound is modified to increase its affinity for the target enzyme .
- Results Summary : Derivatives have been found to effectively inhibit target enzymes, providing a pathway for therapeutic drug development .
Antimalarial Drugs
- Application Summary : Fluorinated quinolines, including this compound, are explored for their potential as antimalarial drugs due to their ability to interfere with the life cycle of malaria parasites .
- Methods of Application : The compound is used as a starting material for synthesizing potential antimalarial agents, which are then tested in vitro and in vivo .
- Results Summary : Some derivatives have shown efficacy in preclinical trials, indicating their potential to contribute to the fight against malaria .
Transplantation Medicine
- Application Summary : Derivatives of this compound are investigated for their use in transplantation medicine, particularly as immunosuppressive agents .
- Methods of Application : The compound is chemically modified to enhance its immunosuppressive properties and is tested in organ transplant models .
- Results Summary : Preliminary results suggest that certain derivatives may be effective in preventing organ rejection without significant toxicity .
Heart Disease Treatment
- Application Summary : The compound’s derivatives are being studied for their application in treating heart diseases, leveraging their unique chemical properties .
- Methods of Application : These derivatives are formulated into drugs and assessed for their efficacy in improving cardiac function .
- Results Summary : Early-stage research indicates that these compounds may offer new avenues for the treatment of various heart conditions .
Psoriasis Treatment
- Application Summary : The compound is used in the synthesis of drugs aimed at treating psoriasis, a chronic skin condition .
- Methods of Application : It is incorporated into topical formulations and systemic treatments, undergoing clinical trials to evaluate effectiveness .
- Results Summary : Some derivatives have shown promise in reducing psoriatic symptoms, offering hope for improved treatment options .
Organic Light-Emitting Diodes (OLEDs)
- Application Summary : The compound is investigated for use in OLEDs, where its electron-withdrawing groups may improve electron transport and stability .
- Methods of Application : It is incorporated into the electron transport layer of OLEDs through vacuum deposition or solution processing techniques .
- Results Summary : Enhanced performance and longevity of OLEDs have been reported with the use of this compound, indicating its potential in display technology .
Solar Energy Conversion
- Application Summary : Derivatives of this compound are used in the development of organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy .
- Methods of Application : The compound is synthesized and used as part of the active layer in solar cells, often in combination with other organic materials .
- Results Summary : Preliminary studies show an increase in power conversion efficiency, suggesting a promising role for this compound in solar energy technologies .
Chemical Sensors
- Application Summary : The compound’s derivatives are explored for their use in chemical sensors, particularly for detecting environmental pollutants .
- Methods of Application : It is used in the fabrication of sensor devices, where its reactivity with specific chemicals is monitored .
- Results Summary : Sensors incorporating this compound have demonstrated high sensitivity and selectivity towards target analytes .
Neurological Disorders
- Application Summary : Research is being conducted on the use of this compound in the treatment of neurological disorders, leveraging its potential to cross the blood-brain barrier .
- Methods of Application : The compound is modified to enhance its neuroactive properties and is tested in various in vitro and in vivo models .
- Results Summary : Some derivatives have shown promising results in preclinical trials for the treatment of conditions like Alzheimer’s disease .
Catalysis
- Application Summary : The compound is used as a catalyst or catalyst precursor in various organic reactions, improving reaction efficiency and selectivity .
- Methods of Application : It is employed in catalytic amounts in reactions, often under mild conditions to facilitate the desired transformation .
- Results Summary : The use of this compound in catalysis has led to the development of more sustainable and economical synthetic routes .
Fluorescent Probes
- Application Summary : Fluorinated quinolines, including this compound, are used to create fluorescent probes for biological imaging .
- Methods of Application : The compound is conjugated with biomolecules and used to label cells or tissues, allowing for visualization under a fluorescence microscope .
- Results Summary : These probes have been successfully used in various studies to image cellular processes and structures with high resolution .
未来方向
属性
IUPAC Name |
3-bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3N/c1-5-9(12)10(13)7-4-6(11(14,15)16)2-3-8(7)17-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKICRFKKLHALAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)C(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



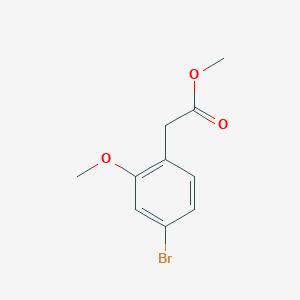
![{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B1383137.png)
![4-(2-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)thiazol-4-yl)-1-methylpyridin-1-ium chloride hydrochloride](/img/structure/B1383138.png)
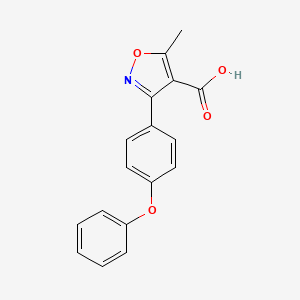
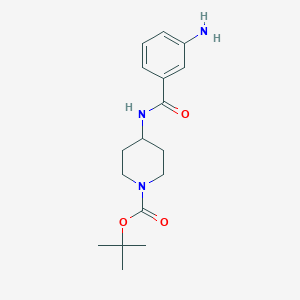
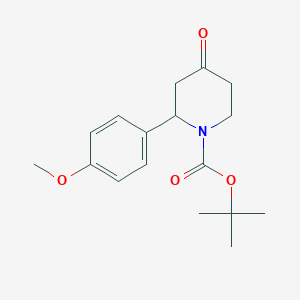
![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)
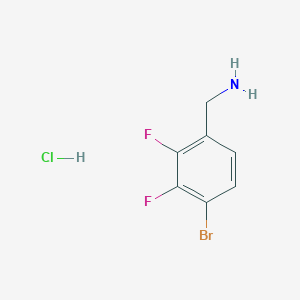
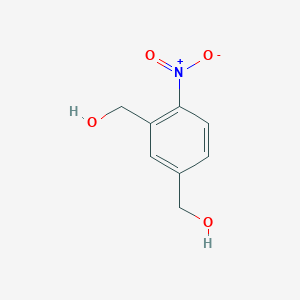
![2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1383149.png)
![tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383152.png)
![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)
![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)
![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)